Ethyl 2-isobutyramidobenzoate
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Overview
Description
Ethyl 2-isobutyramidobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the 2-position of an isobutyramidobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isobutyramidobenzoate can be synthesized through a multi-step process involving the esterification of 2-isobutyramidobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isobutyramidobenzoate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-isobutyramidobenzoic acid
Reduction: 2-isobutyramidobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-isobutyramidobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-isobutyramidobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-isobutyramidobenzoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-isobutyramidobenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromoisobutyrate: Similar ester structure but with a bromine atom, used in different synthetic applications.
Ethyl isobutyrate: A simpler ester without the amide group, used as a flavoring agent and in organic synthesis.
This compound is unique due to the presence of both the ester and amide functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLJGYLZERRALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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